2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C23H16N2O4 and its molecular weight is 384.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility of furan derivatives in constructing biologically active molecules. For instance, the synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents leads to the formation of pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. These compounds have shown pronounced plant-growth regulatory activity, underlining their potential in agricultural applications (Aniskova, Grinev, & Yegorova, 2017).
Efficient Synthesis Techniques
One study highlighted a facile synthesis of 1,4-bis(furo[2,3-d]pyrimidine-2,4(1H,3H)-dione-5-yl)benzenes through a one-pot three-component reaction. This method allows for the preparation of highly substituted furopyrimidinones in high yields and purity under mild conditions, which could be beneficial for the development of novel pharmaceuticals and materials (Teimouri & Bazhrang, 2006).
Environmental and Synthetic Chemistry
Another research focus is on ecofriendly synthesis methods, such as the regioselective one-pot synthesis of chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach utilizes ultrasound irradiation in the presence of chitosan, highlighting advancements in green chemistry and the potential for synthesizing complex molecules with minimal environmental impact (Gomha & Badrey, 2013).
Antimicrobial Activity
The synthesis of chromeno pyrimidinone derivatives and their evaluation for antimicrobial activity represent a significant application in medicinal chemistry. These compounds have been synthesized using Bronsted acidic ionic liquid as a catalyst and tested against various bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Advanced Material Applications
The compound and its derivatives are also explored for advanced material applications, such as in the design and synthesis of novel chromophores with aggregation-induced emission (AIE) characteristics. These materials are investigated for their photophysical properties and potential applications in sensing, highlighting the compound's role in the development of innovative materials with unique optical properties (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as SMR000047594, is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .
Mode of Action
The compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and ultimately cell death .
Result of Action
The inhibition of PARP-1 by the compound leads to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .
Properties
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-20-16-9-4-5-10-17(16)29-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-28-18/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYNHXOAHZTAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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